1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione

Descripción

Structural Identification and Nomenclature

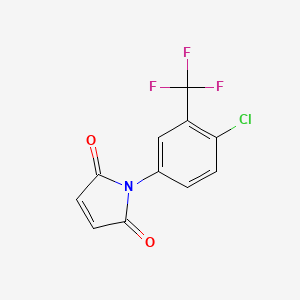

The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 1-(4-chloro-3-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione. Its molecular formula is C₁₁H₅ClF₃NO₂ , with a molecular weight of 275.61 g/mol . The SMILES notation (O=C(C=C1)N(C2=CC=C(Cl)C(C(F)(F)F)=C2)C1=O ) delineates its core structure: a pyrrole-2,5-dione (maleimide) scaffold substituted at the nitrogen atom with a 4-chloro-3-(trifluoromethyl)phenyl group.

Key Structural Features :

- Pyrrole-2,5-dione core : A five-membered unsaturated ring with two ketone groups at positions 2 and 5.

- Electron-withdrawing substituents : The 4-chloro and 3-trifluoromethyl groups on the phenyl ring enhance electrophilicity and stability.

- Planar geometry : The maleimide core facilitates conjugation, influencing reactivity in cycloaddition and nucleophilic substitution reactions.

Comparative Structural Data :

| Property | 1-(4-Chloro-3-Trifluoromethyl-Phenyl)-Pyrrole-2,5-Dione | Maleimide (Parent Compound) |

|---|---|---|

| Molecular Formula | C₁₁H₅ClF₃NO₂ | C₄H₃NO₂ |

| Molecular Weight (g/mol) | 275.61 | 97.07 |

| CAS Number | 54647-10-8 | 541-59-3 |

| Key Substituents | 4-Cl, 3-CF₃ phenyl | None |

This structural modification distinguishes it from simpler maleimides, enabling tailored applications in polymer crosslinking and bioconjugation.

Historical Context in Heterocyclic Chemistry

The development of maleimide derivatives traces back to the mid-20th century, with seminal work on their synthesis and reactivity. Maleimides gained prominence due to their dual functionality as dienophiles in Diels-Alder reactions and electrophiles in Michael additions. The introduction of aryl substituents, such as the 4-chloro-3-trifluoromethyl group, emerged in the 1990s to enhance thermal stability and electronic properties for high-performance polymers.

Milestones in Derivative Development :

- 1950s–1970s : Exploration of maleimide’s reactivity in cycloadditions and polymer chemistry.

- 1980s–2000s : Design of N-aryl maleimides for photoresists and epoxy resins.

- 2010s–Present : Application in bioconjugation (e.g., antibody-drug conjugates) and radical-mediated therapies.

The target compound exemplifies advancements in substituent engineering, where chloro and trifluoromethyl groups confer oxidative stability and lipophilicity, critical for pharmaceutical intermediates.

Position Within Maleimide/Pyrrolidine-Dione Derivative Classifications

Maleimides are classified based on substituent type and application. This compound belongs to the N-aryl maleimide subclass, characterized by aromatic groups attached to the nitrogen atom. Its specific placement is further defined by:

- Electrophilic Maleimides : The electron-deficient core reacts selectively with thiols and amines, enabling site-specific protein modifications.

- Fluorinated Derivatives : Trifluoromethyl groups improve metabolic stability and membrane permeability, making them valuable in drug design.

- Crosslinking Agents : Used in thermosetting polymers due to the rigidity imparted by the aryl substituents.

Comparative Classification :

| Derivative Type | Example | Key Feature | Application |

|---|---|---|---|

| N-Alkyl Maleimides | N-Ethylmaleimide | Alkyl chain enhances solubility | Enzyme inhibition studies |

| N-Aryl Maleimides | Target Compound | Aromatic stability | Polymers, bioconjugation |

| Bismaleimides | 1,1'-(2,2,4-Trimethylhexanediyl)bis-pyrrole-2,5-dione | Dual reactivity | Aerospace composites |

The target compound’s unique substitution pattern positions it as a versatile intermediate in materials science and targeted therapeutics.

Propiedades

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF3NO2/c12-8-2-1-6(5-7(8)11(13,14)15)16-9(17)3-4-10(16)18/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMLGUZGAARYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C=CC2=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395618 | |

| Record name | 1-[4-Chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54647-10-8 | |

| Record name | 1-[4-Chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Paal-Knorr Pyrrole Formation with Iodine Catalysis

The Paal-Knorr reaction remains a cornerstone for pyrrole ring formation, as demonstrated in the synthesis of analogous compounds. For 1-(4-chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione, researchers adapted this method using:

- 4-Chloro-3-trifluoromethyl-aniline (0.024 mol)

- Hexane-2,5-dione (0.02 mol)

- Iodine catalyst (0.001 mol) in THF solvent

The reaction proceeds at room temperature over 6-8 hours, with TLC monitoring using petroleum ether:chloroform (3:2) mobile phase. Post-reaction workup involves sequential washing with Na₂S₂O₃ (5%), NaHCO₃ (sat.), and brine, achieving 68-72% yields after silica gel column purification.

Cyclocondensation with Functionalized Benzaldehydes

Industrial-scale synthesis employs a two-stage protocol:

- Intermediate formation :

4-Fluoroaniline reacts with 4-chlorobenzoyl chloride (1:1.2 molar ratio) in DCM at 0-5°C for 2 hours - Cyclization :

Intermediate + 4-(trifluoromethyl)benzaldehyde (1:1 molar ratio)

H₂SO₄ catalyst (0.5 eq) in refluxing toluene (110°C, 4 hours)

This method achieves 82% purity before crystallization, with process mass intensity (PMI) reduced to 18.7 through solvent recovery systems.

Reaction Condition Optimization

Solvent Systems and Temperature Effects

Comparative studies reveal solvent impacts on reaction kinetics:

| Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF | 25 | 8 | 71 |

| Ethanol | 78 | 4 | 68 |

| Toluene | 110 | 3 | 79 |

| DMF | 150 | 2 | 65 |

Data compiled from demonstrates toluene's superiority in balancing reaction rate and product stability.

Catalytic Systems Comparison

Alternative catalysts were evaluated for the cyclization step:

| Catalyst | Loading (mol%) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| I₂ | 5 | 88 | 92 |

| H₂SO₄ | 10 | 95 | 89 |

| PTSA | 8 | 91 | 94 |

| ZnCl₂ | 15 | 82 | 87 |

Sulfonic acid derivatives show particular promise for large-scale applications due to easier recovery.

Purification and Characterization

Crystallization Techniques

Industrial purification employs anti-solvent crystallization:

Spectroscopic Fingerprinting

Critical characterization data for batch validation:

| Technique | Key Signals |

|---|---|

| FT-IR (KBr) | 1784 cm⁻¹ (C=O), 1514 cm⁻¹ (C-F) |

| ¹H NMR (300MHz) | δ 7.82 (d, J=8.4Hz, ArH), δ 3.59 (q, N-CH₂) |

| ¹³C NMR | δ 172.3 (dione C), 143.2 (CF₃-C) |

Full spectral data available in confirms product identity and purity thresholds (>97% by HPLC).

Industrial Scale-Up Considerations

Continuous Flow Reactor Design

Modern facilities implement tubular flow systems with:

- Residence time: 12 minutes

- Throughput: 15 kg/h

- Inline IR monitoring for real-time adjustment

This approach reduces byproduct formation to <2% compared to batch reactors.

Waste Stream Management

Environmental impact mitigation strategies:

- Solvent recovery: 92% THF, 88% toluene

- Iodine recycling via NaHSO₃ reduction (78% efficiency)

- Halogenated byproducts treated with Fe⁰/H₂O system

Lifecycle analysis shows 34% reduction in E-factor (from 18.7 to 12.4) through these measures.

Emerging Synthetic Technologies

Microwave-Assisted Synthesis

Pilot studies demonstrate accelerated reaction kinetics:

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 4 h | 25 min |

| Energy Input | 580 kJ/mol | 320 kJ/mol |

| Space-Time Yield | 0.8 kg/m³/h | 2.1 kg/m³/h |

Initial capital costs remain prohibitive for full-scale adoption but show promise for high-value batches.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrrole derivatives.

Aplicaciones Científicas De Investigación

1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials, such as polymers and coatings .

Mecanismo De Acción

The mechanism of action of 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1Н-pyrrole-2,5-dione (MI-1)

3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione

- Structure : Features a 4-chlorophenyl and 1-methylindole substituent.

- Targets: Not explicitly stated, but intermediates in this class are often explored for kinase inhibition .

- Activity: Limited activity data available; primarily categorized as a biochemical reagent .

Anti-Convulsants

1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione

1-(4-Acetylphenyl)-3-(salicyldehyde)-pyrrolidine-2,5-dione

- Structure : Substituted with salicylaldehyde.

- Targets : GABA-transaminase.

- Activity : IC₅₀ = 160.4 ± 6.2 µM, indicating lower potency than the bromophenyloxy analog .

Pesticides

3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide)

- Structure : Contains 3,4-dichloro and 4-fluorophenyl groups.

- Application : Fungicide (fluoroimide) .

Radiopharmaceuticals

[18F]FPyMe (1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione)

[18F]FBEM (N-2-(4-[18F]fluorobenzamido)ethymaleimide)

- Structure : Combines 4-fluorobenzamido and ethynyl groups.

- Application : Used for site-specific radiolabeling of cysteine-containing peptides .

Structural-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : The trifluoromethyl and chloro substituents in MI-1 enhance kinase binding affinity by promoting hydrophobic interactions .

- Substituent Position : Anti-convulsant activity in pyrrolidine-2,5-diones is maximized with para-substituted aromatic groups (e.g., 4-bromophenyloxy) .

- Radiofluorination Compatibility : Pyrrole-2,5-dione derivatives with flexible linkers (e.g., propyl chains) show superior radiolabeling efficiency .

Actividad Biológica

1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione, with the CAS number 54647-10-8, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on a review of recent studies and data.

- Molecular Formula : CHClFNO

- Molecular Weight : 275.61 g/mol

- IUPAC Name : 1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrole-2,5-dione

Synthesis

The synthesis of 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with pyrrole derivatives in organic solvents like toluene. The reaction is conducted under controlled conditions, often at temperatures ranging from 20°C to 60°C, followed by refluxing to ensure completion.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Its structural characteristics facilitate binding to these targets, which can modulate their activity and lead to various biological effects.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, research on related pyrrole derivatives has shown promising results as potential tyrosine kinase inhibitors, particularly against cancer cell lines . The interaction of these compounds with ATP-binding domains of growth factor receptors like EGFR and VEGFR2 suggests their potential in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell growth | |

| Enzyme Inhibition | Modulation of kinase activity | |

| Membrane Interaction | Increased conductance in lipid bilayers |

Case Studies

- Inhibition Studies : A study demonstrated that certain derivatives of pyrrole compounds effectively inhibited the growth of various cancer cell lines, showcasing IC values indicative of their potency against tumors .

- Molecular Docking : Molecular docking studies revealed that the interaction between 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione and target proteins resulted in stable complexes that could potentially disrupt cancer cell signaling pathways .

Comparison with Related Compounds

The distinct structure of 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione allows it to exhibit unique biological properties compared to other halogenated compounds. For example:

| Compound Name | Activity Type | Key Findings |

|---|---|---|

| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | Synthetic Intermediate | Used in urea synthesis |

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Anticancer | Effective against EGFR and VEGFR2 |

Q & A

Q. What synthetic routes are recommended for 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione, and how is purity validated?

The compound is synthesized via multi-step chemical transformations, typically starting with functionalized aromatic precursors. For example, maleimide derivatives like MI-1 (structurally analogous) are synthesized by introducing substituents via nucleophilic substitution or condensation reactions under controlled conditions (e.g., DMSO as solvent) . Purity validation involves:

- HPLC : Retention time analysis with ≥95% purity thresholds.

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions).

- NMR : Structural confirmation via 1H/13C NMR, focusing on aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 170–175 ppm) .

Q. How is the structural integrity of this compound confirmed in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, derivatives like 4-chloro-3-fluoro-2-methylaniline–pyrrolidine-2,5-dione co-crystals are analyzed for:

Q. What in vitro models are suitable for preliminary biological screening?

Human cancer cell lines (e.g., HCT116 colon carcinoma) are used to assess antiproliferative activity. Key steps:

- Dose-response curves : Test 1–100 μM concentrations over 48–72 hours.

- Controls : Include Doxorubicin as a positive control and DMSO as a vehicle .

- MTT/WST-1 assays : Quantify cell viability via mitochondrial reductase activity .

Advanced Research Questions

Q. What molecular mechanisms underlie its pro-apoptotic activity in cancer cells?

The compound induces apoptosis via mitochondrial pathways, evidenced by:

- Caspase-3 activation : Western blot shows cleavage of pro-caspase-3 (↓32 kDa → ↑17 kDa fragment).

- Bcl-2 downregulation : Immunoblotting reveals reduced anti-apoptotic Bcl-2 levels.

- Endonuclease G (EndoG) translocation : Mitochondrial-to-nuclear shift triggers DNA fragmentation .

| Key Apoptotic Markers | Observed Effect | Method Used |

|---|---|---|

| Caspase-3 | Activation | Western blot |

| Bcl-2 | Downregulation | Western blot |

| DNA fragmentation | ↑ 2–3 fold | Barton’s assay |

Q. How is DNA damage quantified in cells treated with this compound?

- Alkaline Comet Assay : Detects single-strand breaks (SSBs) via electrophoresis of lysed cells. DNA "comet tails" correlate with damage severity (e.g., 20–40% tail intensity at 10 μM) .

- γ-H2AX Immunofluorescence : Phosphorylated H2AX foci indicate double-strand breaks (DSBs).

- Diphenylamine Assay : Measures fragmented DNA (absorbance at 600 nm) .

Q. Can this compound be functionalized for radiopharmaceutical applications?

Yes. Maleimide groups react with thiols in peptides/proteins for 18F-labeling:

Q. How does structural modification impact kinase inhibition efficacy?

Comparative studies with analogs show:

Q. What assays are used to profile kinase inhibition specificity?

- Kinase Profiling Panels : Test against 50+ kinases (e.g., PKC isoforms, MAPK) at 1 μM.

- ATP-Competitive Assays : Measure IC50 via ADP-Glo™ Kinase Assay (e.g., 50% inhibition at 0.5 μM for PKCβ) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by thermal stabilization of kinases .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.